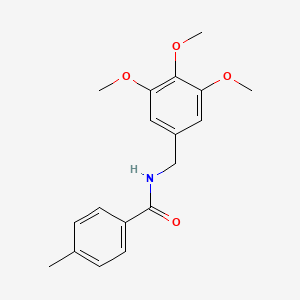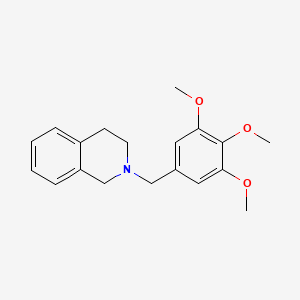
2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (TMB-4) is a tetrahydroisoquinoline derivative that has been extensively studied for its potential therapeutic applications. TMB-4 has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Beta-Adrenergic Activity
A study conducted by Miller et al. (1980) explored a positional isomer of trimetoquinol, which is structurally related to 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. This isomer exhibited less beta-adrenergic activity but was effective as an antiaggregatory agent in human and rabbit platelet-rich plasma preparations (Miller, Bossart, Mayo, & Feller, 1980).
Synthesis and Pharmacological Effects
The synthesis and comparative pharmacological effects of 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline were discussed by Miller et al. (1975). They reported its potency in beta-adrenoreceptor preparations and its equal alpha-antagonist properties in guinea pig aorta (Miller, Kador, Venkatraman, & Feller, 1975).
Selective Beta 2-Adrenoceptor Agents
Sober et al. (1981) synthesized methyl and dimethyl analogues of trimetoquinol, which includes the 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline structure, and evaluated their beta-adrenoceptor activities. They found that these compounds show selectivity for beta 2 receptors (Sober, Chang, Fowble, Mukhopadhyay, Feller, Miller, & Fairchild, 1981).
Bronchodilator Activity
Yamato et al. (1967) synthesized several tetrahydroisoquinoline derivatives and found that the 1-(3′,4′,5′-trimethoxybenzyl) derivative was a highly effective bronchodilator in both in vitro and in vivo tests (Yamato, Mashimo, Hirakura, & Yamagata, 1967).
Cardiovascular Effects
Kiyomoto et al. (1969) investigated the cardiovascular effects of trimetoquinol, an isomer of 2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, and found significant hypotensive, positive inotropic, and chronotropic effects, as well as peripheral vasodilation (Kiyomoto, Sato, Nagao, & Nakajima, 1969).
Propiedades
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-10-14(11-18(22-2)19(17)23-3)12-20-9-8-15-6-4-5-7-16(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAUYBYPUANTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



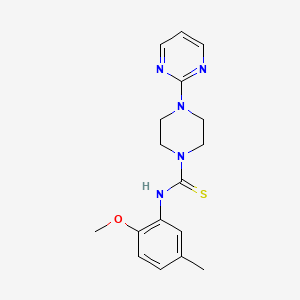
![3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
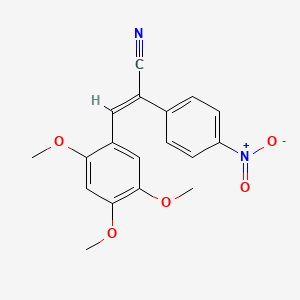
![methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
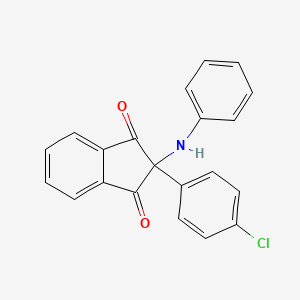
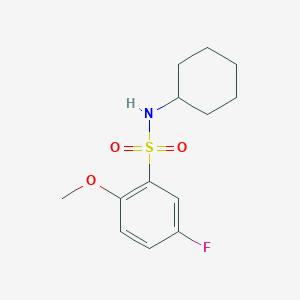
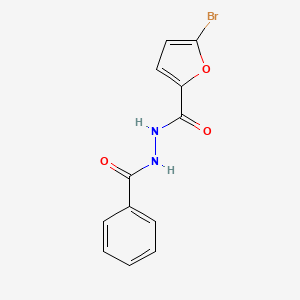
![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
